molecular formula C20H26N2O2 B251495 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No. B251495
M. Wt: 326.4 g/mol
InChI Key: IWLWXIFVVMXNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BDA-410, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to a class of compounds called selective estrogen receptor modulators (SERMs), which have been studied for their ability to selectively target estrogen receptors in different tissues.

Mechanism of Action

2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide works by selectively binding to estrogen receptors in different tissues. In breast cancer cells, 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide binds to the estrogen receptor and blocks the activity of estrogen, which is a hormone that promotes the growth of breast cancer cells. In other tissues, 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can have different effects depending on the specific type of estrogen receptor present.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in different tissues. In breast cancer cells, 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide inhibits the growth and proliferation of cancer cells by blocking the activity of estrogen. In bone tissue, 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to increase bone density and prevent bone loss, which is a common problem in postmenopausal women. In the brain, 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is its ability to selectively target estrogen receptors in different tissues. This makes it a promising candidate for the development of new therapies for breast cancer and other estrogen-related diseases. However, one of the limitations of 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is its relatively low potency compared to other SERMs, which may limit its effectiveness in certain applications.

Future Directions

There are a number of future directions for research on 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide and other SERMs. One area of interest is the development of more potent and selective SERMs that can target specific tissues and have fewer side effects. Another area of interest is the use of SERMs in combination with other therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes in cancer patients. Finally, there is a need for more research on the long-term safety and efficacy of SERMs in different patient populations.

Synthesis Methods

The synthesis of 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves the reaction of 4-sec-butylphenol with 4-dimethylaminobenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with N-(4-chloro-3-nitrobenzyl)acetamide to yield 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One of the most promising applications of 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is in the treatment of breast cancer. Studies have shown that 2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has the ability to selectively target estrogen receptors in breast cancer cells, leading to the inhibition of tumor growth.

properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C20H26N2O2/c1-5-15(2)16-6-12-19(13-7-16)24-14-20(23)21-17-8-10-18(11-9-17)22(3)4/h6-13,15H,5,14H2,1-4H3,(H,21,23)

InChI Key

IWLWXIFVVMXNNL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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